Rhamnetin-O(3)-neohesperidoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sunitinib malate is a small-molecule multi-targeted receptor tyrosine kinase inhibitor. It is primarily used in the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors. This compound is known for its ability to inhibit cellular signaling by targeting multiple receptor tyrosine kinases, including platelet-derived growth factor receptors and vascular endothelial growth factor receptors .
Preparation Methods
The synthesis of sunitinib malate involves several key steps. The process begins with commercially available materials such as acetyl ethyl acetate, 4-fluoroaniline, and N1, N1-diethylethane-1,2-diamine. The optimal conditions for each reaction step include cyclization, hydrolysis, decarboxylation, formylation, and condensation. The overall yield of sunitinib and its salt using the optimal synthesis process is approximately 67.3% and 40.0%, respectively . Industrial production methods often involve condensing an indole intermediate with a formyl amide intermediate, using solvents like methyl isobutyl ketone .
Chemical Reactions Analysis
Sunitinib malate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include pyrrolidine, inorganic or organic bases, and Vilsmeier reagent. The major products formed from these reactions include 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid and its derivatives .
Scientific Research Applications
Sunitinib malate has a wide range of scientific research applications. In chemistry, it is used as a reference molecule to compare docking energies with other ligands and vascular endothelial growth factor receptor blockers . In biology and medicine, it is used to study its mechanism in the inhibition of cell migration and angiogenesis . It is also used in clinical trials to evaluate its efficacy and safety in treating various types of cancer, including renal cell carcinoma and gastrointestinal stromal tumors .
Mechanism of Action
Sunitinib malate exerts its effects by inhibiting multiple receptor tyrosine kinases, which are implicated in tumor growth, pathologic angiogenesis, and metastatic progression of cancer. It targets platelet-derived growth factor receptors, vascular endothelial growth factor receptors, stem cell factor receptor, Fms-like tyrosine kinase-3, colony-stimulating factor receptor type 1, and the glial cell-line derived neurotrophic factor receptor . By inhibiting these receptors, sunitinib malate disrupts cellular signaling pathways that promote tumor growth and angiogenesis .
Comparison with Similar Compounds
Sunitinib malate is often compared with other receptor tyrosine kinase inhibitors such as imatinib mesylate, sorafenib, and pazopanib. Unlike imatinib mesylate, which primarily targets the BCR-ABL tyrosine kinase, sunitinib malate has a broader range of targets, including platelet-derived growth factor receptors and vascular endothelial growth factor receptors . Sorafenib and pazopanib also target multiple receptor tyrosine kinases, but sunitinib malate is unique in its ability to inhibit a wider variety of kinases, making it a versatile option for treating different types of cancer .
Properties
CAS No. |
101330-77-2 |
---|---|
Molecular Formula |
C28H32O16 |
Molecular Weight |
624.5 g/mol |
IUPAC Name |
3-[(2S,3S,4S,5R,6R)-3,4-dihydroxy-6-methoxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one |
InChI |
InChI=1S/C28H32O16/c1-9-17(32)19(34)21(36)26(40-9)43-25-20(35)22(37)27(44-28(25)39-3)42-24-18(33)16-14(31)7-11(38-2)8-15(16)41-23(24)10-4-5-12(29)13(30)6-10/h4-9,17,19-22,25-32,34-37H,1-3H3/t9-,17-,19+,20-,21+,22-,25+,26-,27-,28+/m0/s1 |
InChI Key |
BDQAVVLZKLFTIK-KCYUVNIVSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O |
Key on ui other cas no. |
101330-77-2 |
Synonyms |
hamnetin-3-O-neohesperidoside rhamnetin-O(3)-neohesperidoside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.